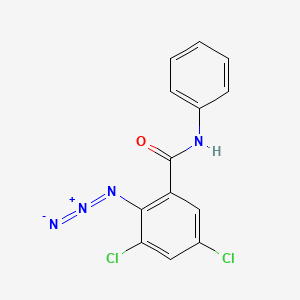![molecular formula C16H26OS B14378889 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene CAS No. 90184-15-9](/img/structure/B14378889.png)
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethylsulfanyl group and a propoxy group, along with a 2-methylbutan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzene ring, followed by the introduction of the ethylsulfanyl and propoxy groups through nucleophilic substitution reactions. The 2-methylbutan-2-yl group is then added via Friedel-Crafts alkylation.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts alkylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where halides or other nucleophiles replace the propoxy group.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are generally conducted under ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted benzene derivatives, and various substituted benzene compounds.
Applications De Recherche Scientifique
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene finds applications in multiple scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of the ethylsulfanyl group and the specific arrangement of substituents on the benzene ring make it unique, influencing its reactivity and applications.
Propriétés
Numéro CAS |
90184-15-9 |
|---|---|
Formule moléculaire |
C16H26OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-(3-ethylsulfanylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26OS/c1-5-16(3,4)14-8-10-15(11-9-14)17-12-7-13-18-6-2/h8-11H,5-7,12-13H2,1-4H3 |
Clé InChI |
QHTXVMIIHYKKIA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCCCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


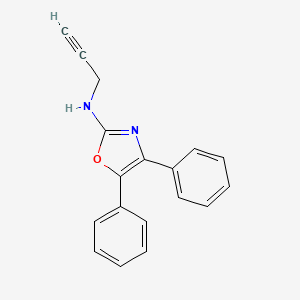
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
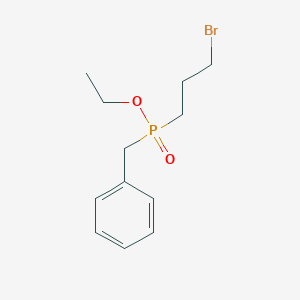
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
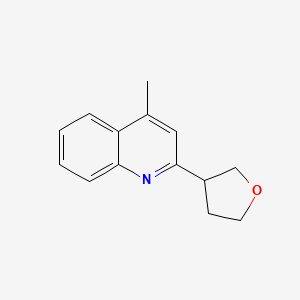
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
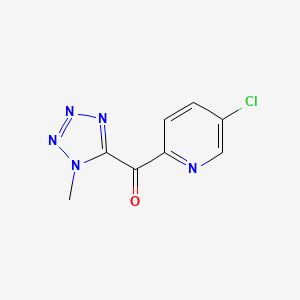
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)

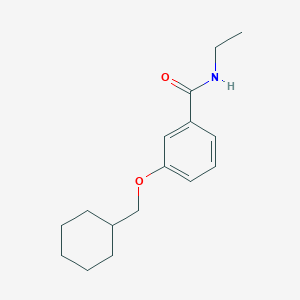

![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
